molecular formula C28H34N2O10 B161091 2-(2-aminoethoxy)-1-(1-benzofuran-5-yl)ethanol;(E)-but-2-enedioic acid CAS No. 131964-87-9

2-(2-aminoethoxy)-1-(1-benzofuran-5-yl)ethanol;(E)-but-2-enedioic acid

Cat. No.: B161091
CAS No.: 131964-87-9
M. Wt: 558.6 g/mol
InChI Key: MYGPWCZKRXGBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) is a complex organic compound with a unique structure that combines a benzofuran ring with an aminoethoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoethoxy)-1-(1-benzofuran-5-yl)ethanol;(E)-but-2-enedioic acid typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the aminoethoxy side chain. The final step involves the formation of the (E)-2-butenedioate salt. Reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

Alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminoethoxy side chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in cellular signaling pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-aminoethoxy)-1-(1-benzofuran-5-yl)ethanol;(E)-but-2-enedioic acid involves its interaction with specific molecular targets. The aminoethoxy side chain can form hydrogen bonds with target proteins, while the benzofuran ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethoxy)ethanol: A simpler compound with similar functional groups.

    2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester: Another compound with an ethoxy side chain.

Uniqueness

Alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) is unique due to its combination of a benzofuran ring and an aminoethoxy side chain, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

CAS No.

131964-87-9

Molecular Formula

C28H34N2O10

Molecular Weight

558.6 g/mol

IUPAC Name

2-(2-aminoethoxy)-1-(1-benzofuran-5-yl)ethanol;(E)-but-2-enedioic acid

InChI

InChI=1S/2C12H15NO3.C4H4O4/c2*13-4-6-15-8-11(14)9-1-2-12-10(7-9)3-5-16-12;5-3(6)1-2-4(7)8/h2*1-3,5,7,11,14H,4,6,8,13H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+

InChI Key

MYGPWCZKRXGBRN-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CO2)C=C1C(COCCN)O.C1=CC2=C(C=CO2)C=C1C(COCCN)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1=CC2=C(C=CO2)C=C1C(COCCN)O.C1=CC2=C(C=CO2)C=C1C(COCCN)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1=CC2=C(C=CO2)C=C1C(COCCN)O.C1=CC2=C(C=CO2)C=C1C(COCCN)O.C(=CC(=O)O)C(=O)O

Synonyms

alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.